Cas no 2680698-60-4 (benzyl N-(3-bromo-1H-1,2,4-triazol-5-yl)methylcarbamate)

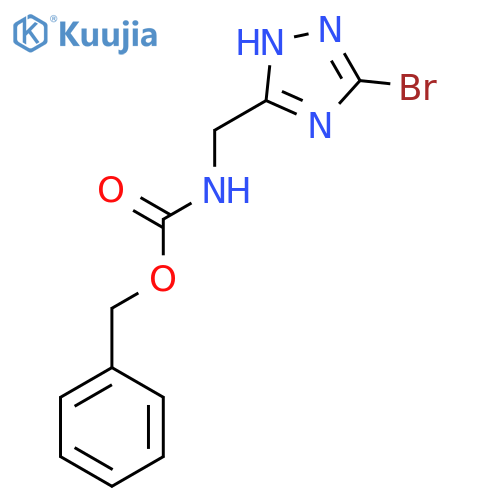

2680698-60-4 structure

商品名:benzyl N-(3-bromo-1H-1,2,4-triazol-5-yl)methylcarbamate

benzyl N-(3-bromo-1H-1,2,4-triazol-5-yl)methylcarbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate

- EN300-28292151

- 2680698-60-4

- benzyl N-(3-bromo-1H-1,2,4-triazol-5-yl)methylcarbamate

-

- インチ: 1S/C11H11BrN4O2/c12-10-14-9(15-16-10)6-13-11(17)18-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,17)(H,14,15,16)

- InChIKey: QEJBEBQPIXLEKU-UHFFFAOYSA-N

- ほほえんだ: BrC1=NNC(CNC(=O)OCC2C=CC=CC=2)=N1

計算された属性

- せいみつぶんしりょう: 310.00654g/mol

- どういたいしつりょう: 310.00654g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 79.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

benzyl N-(3-bromo-1H-1,2,4-triazol-5-yl)methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28292151-1.0g |

benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |

2680698-60-4 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28292151-0.1g |

benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |

2680698-60-4 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28292151-2.5g |

benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |

2680698-60-4 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28292151-5.0g |

benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |

2680698-60-4 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28292151-1g |

benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |

2680698-60-4 | 1g |

$1214.0 | 2023-09-08 | ||

| Enamine | EN300-28292151-5g |

benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |

2680698-60-4 | 5g |

$3520.0 | 2023-09-08 | ||

| Enamine | EN300-28292151-0.25g |

benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |

2680698-60-4 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28292151-10.0g |

benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |

2680698-60-4 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28292151-0.05g |

benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |

2680698-60-4 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28292151-0.5g |

benzyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |

2680698-60-4 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 |

benzyl N-(3-bromo-1H-1,2,4-triazol-5-yl)methylcarbamate 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

2680698-60-4 (benzyl N-(3-bromo-1H-1,2,4-triazol-5-yl)methylcarbamate) 関連製品

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量